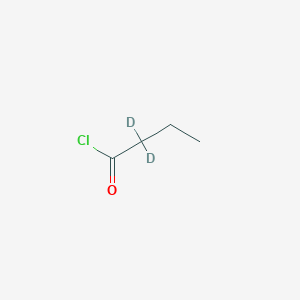
Butyryl-2,2-D2 chloride
Descripción general
Descripción
Butyryl-2,2-D2 Chloride, also known as Butanoyl Chloride, is an organic compound with the formula CH3CH2CD2COCl . It is a colorless liquid and is soluble in organic solvents . It is part of the Acyl Halides & Anhydrides functional groups .
Synthesis Analysis
Butyryl-2,2-D2 Chloride is usually produced by chlorination of butyric acid . It is an important intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .Molecular Structure Analysis
The molecular formula of Butyryl-2,2-D2 Chloride is C4H5D2ClO . It has a molecular weight of 108.56 . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
Like related acyl chlorides, Butyryl-2,2-D2 Chloride reacts readily with water and alcohols . Alcohols react to give esters, and amines react to give amides .Physical And Chemical Properties Analysis
Butyryl-2,2-D2 Chloride has a molecular weight of 108.56 . It is a flammable liquid and corrosive . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Stable Isotope Labeling
Butyryl-2,2-D2 chloride, with a high atom % D, is used for stable isotope labeling in materials science . This application is crucial for tracing the movement of atoms in chemical reactions, studying reaction mechanisms, and understanding the structure and dynamics of complex molecular systems .
Polymer Synthesis
As an anhydride monomer, Butyryl-2,2-D2 chloride is employed in the synthesis of polymers. It’s particularly useful in creating polymers with specific isotopic labeling, which can be used to investigate the polymerization process or to create materials with unique physical properties .
Medicinal Chemistry
In medicinal chemistry, Butyryl-2,2-D2 chloride is used as a reagent for synthesizing pharmaceutical compounds . For example, it can be involved in the synthesis of statin drugs, which are used to lower cholesterol levels in the blood and prevent cardiovascular diseases .
Analytical Standards
This compound serves as a reference standard in analytical chemistry, providing a benchmark for quantifying the presence of butyryl groups in various samples. This is essential for quality control and validation of analytical methods .
Metabolic Studies
Researchers use Butyryl-2,2-D2 chloride in metabolic studies to understand the metabolic pathways of butyric acid derivatives. The deuterium labeling allows for precise tracking of metabolic products in biological systems .
Environmental Tracing
In environmental science, Butyryl-2,2-D2 chloride can be used to trace the environmental fate of butyric acid derivatives. Its stable isotopic label helps in studying the degradation and transformation of these compounds in the environment .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Butyryl-2,2-D2 Chloride is commonly used as an intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds . Its derivatives are used in manufacturing pesticides, pharmaceuticals, perfume fixative, polymerization catalyst, and dyestuffs .
Propiedades
IUPAC Name |
2,2-dideuteriobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBJCOGJRVPX-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl-2,2-D2 chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

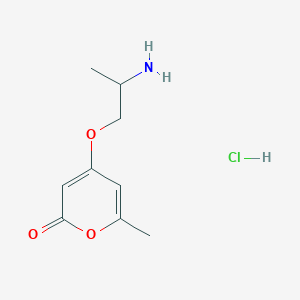
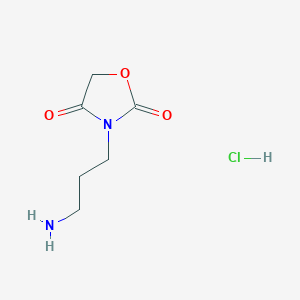


![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
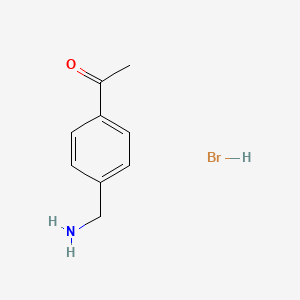
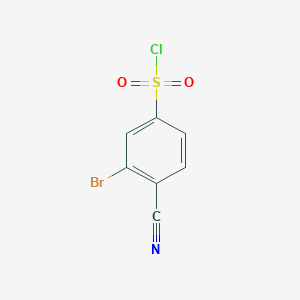
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)



![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)